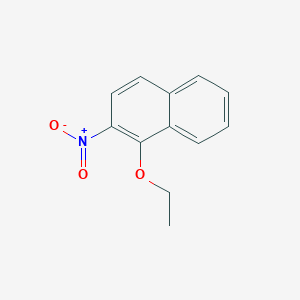

1-Ethoxy-2-nitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

199126-36-8 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-ethoxy-2-nitronaphthalene |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12-10-6-4-3-5-9(10)7-8-11(12)13(14)15/h3-8H,2H2,1H3 |

InChI Key |

KATQKOWWJWPQET-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |

Synonyms |

Naphthalene, 1-ethoxy-2-nitro- (9CI) |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 1 Ethoxy 2 Nitronaphthalene

Electrophilic Aromatic Substitution (EAS) Reaction Dynamics on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. vaia.comuomustansiriyah.edu.iq The outcome of such reactions on a substituted naphthalene ring is determined by the directing effects of the existing substituents. libretexts.org

The ethoxy and nitro groups on the 1-ethoxy-2-nitronaphthalene molecule exert opposing electronic effects, which are crucial in predicting the outcome of electrophilic substitution reactions.

The ethoxy group (-OC2H5) at the C1 position is a potent activating group. libretexts.org Due to the lone pairs of electrons on the oxygen atom, it donates electron density to the aromatic ring via the resonance effect. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted naphthalene. masterorganicchemistry.com As an activating group, it directs incoming electrophiles to the ortho (C2, C8) and para (C4) positions.

The nitro group (-NO2) at the C2 position is a strong deactivating group. vaia.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. masterorganicchemistry.com Deactivating groups of this nature are typically meta-directors. vaia.com

When both groups are present, the powerful activating effect of the ethoxy group dominates the directing outcome. libretexts.org The C2 position is already substituted. Therefore, electrophilic attack is primarily directed to the C4 (para to ethoxy) and C8 (ortho to ethoxy) positions. The ring carrying the substituents is activated by the ethoxy group, while the second ring is comparatively deactivated due to the electron-withdrawing influence of the nitro group. Consequently, substitution is most likely to occur on the substituted ring. Nitration of 1-nitronaphthalene (B515781), for example, yields a mixture of 1,5- and 1,8-dinitronaphthalene, indicating that substitution can occur on the second ring. arsdcollege.ac.in However, in this compound, the activating nature of the ethoxy group strongly favors substitution at the C4 position.

Table 1: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Ring Effect | Directing Influence |

| Ethoxy (-OC2H5) | C1 | Electron-Donating (Resonance) | Activating | ortho, para (to C2, C4, C8) |

| Nitro (-NO2) | C2 | Electron-Withdrawing (Resonance & Inductive) | Deactivating | meta (to C4, C7) |

| Combined | - | Dominantly Activating | Favors substitution on the substituted ring | Primarily C4, secondarily C8 |

Nucleophilic Aromatic Substitution (SNAr) and Meisenheimer Complex Formation in Nitro-Substituted Naphthalene Systems (as observed for related compounds)

Aromatic rings bearing strong electron-withdrawing groups, such as the nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction provides a pathway to replace a leaving group on the aromatic ring with a nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov The presence of the nitro group at the C2 position makes the C1 carbon of this compound electron-deficient and thus a prime target for nucleophilic attack. The ethoxy group can then serve as a leaving group. Research on related compounds, such as the reaction of 1-alkoxy-2-nitronaphthalenes with Grignard reagents, demonstrates the facility of SNAr reactions in these systems. elsevierpure.com

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex . wikipedia.org

Step 1: Nucleophilic Addition (Formation of Meisenheimer Complex): A nucleophile attacks the electron-poor carbon atom (C1), breaking the aromaticity of the ring and forming a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge over the aromatic system and, crucially, onto the electron-withdrawing nitro group. wikipedia.orgoup.com This initial addition is typically the slow, rate-determining step of the reaction. nih.gov

Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, the ethoxide ion). This step is generally fast. nih.gov

Stable Meisenheimer complexes have been observed and characterized in reactions of similar compounds, such as 1-(N,N-dialkylamino)-2,4-dinitronaphthalenes with sodium methoxide, confirming the viability of this reaction pathway. oup.com

Table 2: General Steps in the SNAr Reaction of this compound

| Step | Description | Key Features |

| 1. Addition | A nucleophile (Nu⁻) attacks the C1 carbon. | Formation of a high-energy, non-aromatic Meisenheimer complex. This is the rate-determining step. |

| 2. Elimination | The ethoxide leaving group (-OC2H5) is expelled. | Restoration of the aromatic ring. This step is fast and energetically favorable. |

Redox Transformations of the Nitro Moiety in this compound

The nitro group is readily susceptible to reduction, a transformation that is fundamental in the synthesis of aromatic amines from nitroaromatic precursors. commonorganicchemistry.com These amines are valuable intermediates for dyes, pharmaceuticals, and other specialty chemicals.

The reduction of the nitro group in this compound yields 1-ethoxy-2-aminonaphthalene (also known as 2-amino-1-ethoxynaphthalene). This transformation can be achieved using various reducing agents, with catalytic hydrogenation being one of the most efficient and widely used methods. elsevierpure.comtcichemicals.com

Catalytic hydrogenation is a clean and effective method for the reduction of nitroarenes. tcichemicals.comiitm.ac.in Palladium on carbon (Pd/C) is a premier catalyst for this purpose due to its high activity and selectivity. commonorganicchemistry.com

The reaction involves treating the nitro compound with hydrogen gas (H2) in the presence of the Pd/C catalyst. The process is believed to occur on the surface of the palladium, where molecular hydrogen is adsorbed and activated. The nitro group is then reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

This method is highly efficient for converting various nitroarenes to their corresponding anilines. arabjchem.org While Pd/C can also catalyze the reduction of other functional groups, it is generally highly selective for the nitro group under mild conditions, leaving other parts of the molecule, including the aromatic ring and ether linkage, intact. commonorganicchemistry.comtcichemicals.com

Table 3: Typical Conditions for Catalytic Hydrogenation of Nitroarenes using Pd/C

| Parameter | Typical Conditions |

| Catalyst | Palladium on Carbon (Pd/C), typically 5-10% Pd by weight |

| Hydrogen Source | Hydrogen Gas (H2) |

| Pressure | Atmospheric to several atmospheres google.com |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Acetic Acid |

| Temperature | Room temperature to moderate heating (e.g., 70-75 °C) google.com |

Oxidative Pathways to Naphthoquinone Species and Derivatives

The naphthalene core of this compound is susceptible to oxidation, which can lead to the formation of naphthoquinone structures. Naphthoquinones are a class of compounds known for their biological activity and role as synthetic intermediates. nih.gov The oxidation can be influenced by the substituents, potentially leading to various oxidized derivatives. In some biological or biomimetic systems, oxidative pathways can convert nitroaromatics into quinones or catechols prior to ring-fission. nih.gov

The outcome of the oxidation of substituted naphthalenes is highly dependent on the oxidizing agent and reaction conditions.

Strong Chemical Oxidants: Reagents like chromium trioxide or potassium permanganate (B83412) in acidic media are capable of oxidizing the naphthalene ring system. For this compound, such harsh conditions could potentially lead to the formation of a nitro-naphthoquinone. However, these strong oxidants can also cause oxidative cleavage of the aromatic ring, leading to phthalic anhydride (B1165640) derivatives. researchgate.net

Biocatalytic Oxidation: Certain enzymes, particularly dioxygenases found in microorganisms, can initiate the degradation of nitroaromatic compounds. nih.gov For instance, 1-nitronaphthalene dioxygenase has been shown to convert 1-nitronaphthalene into 1,2-dihydroxynaphthalene, which can be further oxidized to a quinone. nih.gov This enzymatic approach suggests that a similar pathway could exist for this compound, where a dioxygenase would attack the aromatic ring, leading to a diol that subsequently auto-oxidizes or is enzymatically converted to a naphthoquinone derivative.

Redox Cycling: Naphthoquinones themselves can participate in redox cycling. For example, 1,2-naphthoquinone (B1664529) can undergo a redox cycling reaction with certain proteins, generating reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. nih.gov This property is central to the biological activity of many quinones. nih.govnih.gov

Table 2: Oxidizing Agents and Potential Products for Naphthalene Derivatives

| Oxidizing Agent/System | Type | Potential Product(s) from this compound |

| Potassium Permanganate | Chemical | Nitro-naphthoquinone, Phthalic anhydride derivatives |

| Chromium Trioxide | Chemical | Nitro-naphthoquinone, Phthalic anhydride derivatives |

| Dioxygenase Enzymes | Biocatalytic | Dihydroxylated intermediates, Naphthoquinone derivatives nih.gov |

Radical Reactions and Reactive Intermediate Studies in Ethoxynitronaphthalene Chemistry (as observed for related compounds)

Radical reactions represent a significant pathway for the transformation of aromatic compounds, particularly in atmospheric chemistry and specialized synthetic applications. nih.govopenstax.org Radical processes typically proceed via chain reactions involving initiation, propagation, and termination steps. lumenlearning.com While specific studies on this compound are limited, extensive research on naphthalene and its nitro derivatives provides a strong basis for understanding its likely behavior.

Hydroxyl Radical-Initiated Reactions

The gas-phase reaction with the hydroxyl radical (•OH) is a primary atmospheric sink for many aromatic compounds. copernicus.orgacs.org This reaction is typically initiated by the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical intermediate. acs.orgresearchgate.net H-atom abstraction from the ring is a minor pathway at ambient temperatures. researchgate.net

For nitronaphthalene derivatives, the rate of reaction with •OH radicals is on the order of 10⁻¹² cm³ s⁻¹. copernicus.orgcopernicus.org The presence of the electron-withdrawing nitro group generally deactivates the ring towards electrophilic attack, but the addition pathway remains dominant. copernicus.org The initial radical adduct exists in equilibrium with the reactants and can subsequently react with other atmospheric species like molecular oxygen. researchgate.net This can lead to the formation of various oxygenated products, including more highly nitrated phenols or ring-cleavage products. acs.orgca.gov

Table 3: Rate Coefficients for Gas-Phase Reactions of Naphthalene Derivatives with •OH Radicals at ~298 K

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Naphthalene | (2.17 ± 0.22) x 10⁻¹¹ | acs.org |

| 1-Nitronaphthalene | (4.8 ± 1.6) x 10⁻¹³ | acs.org |

| 2-Nitronaphthalene (B181648) | (5.2 ± 1.8) x 10⁻¹³ | acs.org |

Note: Data for this compound is not available; values for related compounds are shown for comparison.

Peroxy and Alkoxy Radical Chemistry

Following the initial addition of an •OH radical, the resulting intermediate rapidly reacts with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂•). researchgate.netnih.gov Peroxy radicals are central intermediates in the atmospheric oxidation of virtually all organic compounds. nih.govnih.gov

The subsequent fate of the peroxy radical derived from this compound would involve a complex series of competing reactions. noaa.govrsc.org

Reaction with Nitric Oxide (NO): In polluted environments, the RO₂• radical can react with NO to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or combine to form an organic nitrate (B79036) (RONO₂). nih.govnih.gov

Alkoxy Radical Fate: The formed alkoxy radical is also highly reactive. It can undergo unimolecular isomerization or decomposition, or react with O₂. nih.govnoaa.gov These pathways lead to the formation of stable, closed-shell products, including carbonyls and hydroxycarbonyls, and can propagate the radical chain. nih.govnoaa.gov

The intricate chemistry of these peroxy and alkoxy radical intermediates ultimately determines the array of secondary products formed from the atmospheric oxidation of ethoxynitronaphthalene. noaa.govrsc.org

Comparative Reaction Kinetics and Mechanistic Divergence in Naphthalene Analogs

The reactivity of substituted naphthalenes is a nuanced interplay of steric and electronic effects dictated by the nature and position of their functional groups. For this compound, the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to an electron-donating ethoxy group (-OEt) on the aromatic framework creates a unique electronic environment that governs its reaction kinetics and mechanistic pathways, particularly when compared to other naphthalene analogs.

The primary mode of reaction for nitroaromatic compounds is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com In this compound, the nitro group at the C-2 position effectively activates the C-1 position for nucleophilic attack, facilitating the displacement of the ethoxy group, which can act as a leaving group.

A key example of this reactivity is the synthesis of 2-nitro-1,1'-binaphthyls, where 1-alkoxy-2-nitronaphthalenes are treated with 1-naphthyl Grignard reagents. acs.orgelsevierpure.com In this reaction, the nucleophilic carbanion from the Grignard reagent attacks the C-1 position, leading to the substitution of the alkoxy group. elsevierpure.com

The kinetics of such SNAr reactions are highly dependent on the substituents present. For instance, the rate of reaction is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com If the nitro group were at the C-3 position instead (forming 1-ethoxy-3-nitronaphthalene), the rate of nucleophilic substitution at C-1 would be considerably slower due to less effective stabilization of the intermediate.

Mechanistic divergence is observed when comparing the reactivity of this compound with analogs under different reaction conditions or with different reagents. While nucleophilic substitution is a dominant pathway, the electronic properties of the substituents also influence other reactions like oxidation and reduction.

The table below, derived from kinetic data on the oxidation of various naphthalene analogs, illustrates the profound impact of substituents on reaction rates.

Table 1: Comparative Reaction Kinetics of Naphthalene Analog Oxidation This interactive table presents the second-order rate constants (k₂) for the initial rapid reaction of substituted naphthalenes with ruthenium tetroxide, showcasing the influence of different substituents on the reaction kinetics. Data sourced from studies on naphthalene oxidation. cdnsciencepub.com

| Compound | Substituent(s) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate (vs. Naphthalene) |

| Naphthalene | None | 1020 | 1.00 |

| 1-Methylnaphthalene | 1-CH₃ | 4300 | 4.22 |

| 2-Methylnaphthalene | 2-CH₃ | 2500 | 2.45 |

| 1-Chloronaphthalene | 1-Cl | 170 | 0.17 |

| 2-Chloronaphthalene | 2-Cl | 230 | 0.23 |

| 1-Methoxynaphthalene (B125815) | 1-OCH₃ | 34000 | 33.33 |

| 2-Methoxynaphthalene | 2-OCH₃ | 15000 | 14.71 |

| 1,4-Dimethylnaphthalene | 1,4-(CH₃)₂ | 4900 | 4.80 |

| 2,3-Dimethylnaphthalene | 2,3-(CH₃)₂ | 3100 | 3.04 |

As the data indicates, electron-donating groups like methyl and especially methoxy (B1213986) (an analog for ethoxy) significantly increase the rate of oxidation compared to unsubstituted naphthalene. cdnsciencepub.com Conversely, electron-withdrawing groups like chloro decrease the rate. cdnsciencepub.com This allows for a kinetic comparison, predicting that the activating -OEt group in this compound would be counteracted by the deactivating -NO₂ group, resulting in a slower electrophilic reaction rate than observed for 1-methoxynaphthalene.

Steric factors can also lead to mechanistic divergence. The presence of bulky substituents at the peri positions (C-1 and C-8) can distort the planarity of the naphthalene ring system. nih.gov While this compound does not have a peri substituent interacting with the C1-ethoxy group, an analog like 1-ethoxy-8-methyl-2-nitronaphthalene would experience significant steric hindrance. canterbury.ac.nzcanterbury.ac.nz This steric strain can alter bond lengths and angles, potentially increasing the ground state energy of the molecule and affecting the activation barriers for certain reaction pathways, sometimes leading to unexpected products or reaction rates. nih.gov

Furthermore, the reaction pathway can diverge based on the reagents used. For example, the reduction of nitroaromatics can proceed via different mechanisms depending on the reducing agent and catalyst employed. nih.govacs.org A catalytic system that reduces a nitro group to an amine might proceed through a nitroso intermediate, and the kinetics would be influenced by the electronic environment of the naphthalene ring. nih.gov

Spectroscopic and Advanced Analytical Characterization in 1 Ethoxy 2 Nitronaphthalene Research

Chromatographic Separation Techniques for Compound Purity and Analysis

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and solvents, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Molecular and Fragment Ion Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. For 1-ethoxy-2-nitronaphthalene, a hypothetical GC-MS analysis would provide its retention time, a key identifier under specific chromatographic conditions, and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of fragments such as the ethoxy group or the nitro group. However, no such experimental data has been published.

Liquid Chromatography-Ultraviolet/Visible (LC-UV/Vis) Spectroscopy Applications for Detection and Quantification

LC-UV/Vis is a standard method for the analysis of non-volatile compounds. The naphthalene (B1677914) moiety in this compound contains a chromophore that would absorb UV light at specific wavelengths. An LC-UV/Vis analysis would determine its retention time and its UV/Vis spectrum, with a characteristic maximum absorbance (λmax) that is useful for both detection and quantification. This data is currently unavailable in the scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Component Resolution

TLC is a rapid and cost-effective technique used to monitor the progress of a chemical reaction and to determine the purity of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property for a given compound and solvent system. For this compound, different solvent systems would need to be tested to find one that provides a clear separation and a distinct Rf value. No such studies have been documented.

Vibrational Spectroscopy for Structural Elucidation (IR and FT-IR Spectroscopy)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands of Nitro and Ethoxy Groups

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. The nitro group (NO₂) would typically show strong asymmetric and symmetric stretching vibrations. The ethoxy group (–OCH₂CH₃) would exhibit C-O stretching bands, as well as C-H stretching and bending vibrations. While the general regions for these absorptions are known, a specific, experimentally recorded spectrum with precise wavenumbers for this compound has not been reported.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 |

| Alkyl Aryl Ether (C-O) | Asymmetric Stretching | 1275 - 1200 |

| Alkyl Aryl Ether (C-O) | Symmetric Stretching | 1075 - 1020 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

Note: This table represents generalized data and is not based on experimentally obtained values for this compound.

Electronic and Magnetic Resonance Spectroscopic Probes

These spectroscopic methods investigate the electronic structure and properties of molecules, including electronic transitions and the behavior of unpaired electrons.

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the naphthalene ring system. msu.edulibretexts.org The presence of the nitro and ethoxy groups, which act as chromophores and auxochromes respectively, modifies the absorption profile. The extended conjugation of the naphthalene system, influenced by these substituents, typically results in multiple absorption bands. An increase in conjugation generally shifts the absorption maximum to longer wavelengths. msu.edu

Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol) This data is predicted based on the typical electronic transitions observed for substituted nitronaphthalene systems.

| Predicted λmax (nm) | Associated Electronic Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~350 | n → π* (due to NO₂) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals. This compound in its ground state is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying radical species that could be generated from this compound. For instance, the electrochemical or chemical reduction of the nitro group can lead to the formation of a radical anion. The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron's density across the molecule through hyperfine coupling with magnetic nuclei, primarily ¹⁴N of the nitro group and ¹H atoms on the naphthalene ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides extremely accurate measurements of a molecule's mass-to-charge ratio. nih.govpnnl.gov This precision allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₁₂H₁₁NO₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This is crucial for confirming the identity of a synthesized compound or for identifying it in a complex mixture.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound This data is calculated based on the elemental composition and isotopic masses.

| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ |

| Protonated Molecule | C₁₂H₁₂NO₃⁺ | 218.0790 |

Theoretical and Computational Chemistry Studies on 1 Ethoxy 2 Nitronaphthalene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are indispensable for understanding the fundamental electronic properties and reactivity of molecules like 1-ethoxy-2-nitronaphthalene. These computational tools provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. These calculations would typically involve selecting an appropriate functional and basis set to accurately describe the electronic interactions within the molecule.

Key ground-state properties of this compound that can be investigated using DFT include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Electronic Properties: Calculation of the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.

Orbital Energies: Determination of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which provides an indication of the molecule's kinetic stability and chemical reactivity.

| Property | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | PBE0/6-311++G(d,p) |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | B3LYP/6-311++G(d,p) |

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edursc.orgrsc.orgchemrxiv.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This method provides a detailed picture of the electronic transitions between the ground and excited states.

For this compound, TD-DFT calculations can predict:

Absorption Spectra: The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions). The presence of the nitro group introduces low-lying nπ* states that are crucial in the photophysics of nitroaromatic compounds. researchgate.net

In a study on the related compound 1-nitronaphthalene (B515781), TD-DFT calculations at the PBE0/6-311++G(d,p) level of theory were used to identify the presence of upper triplet states that can act as receiver states in highly efficient photophysical pathways. researchgate.netnih.gov Similar calculations for this compound would be crucial to understand its excited-state landscape.

| Excited State Property | Information Gained | Typical TD-DFT Level of Theory |

|---|---|---|

| Vertical Excitation Energies | Predicts UV-Vis absorption maxima. | TD-PBE0/6-311++G(d,p) |

| Oscillator Strengths | Indicates the intensity of electronic transitions. | TD-B3LYP/6-311++G(d,p) |

| Character of Transitions | Identifies orbitals involved (e.g., HOMO to LUMO). | TD-PBE0/6-311++G(d,p) |

For a more accurate description of the electronic states, especially in cases where electron correlation is strong or multiple electronic states are close in energy (near-degeneracy), higher-level ab initio methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), provides a robust framework for studying such complex electronic structures. molcas.orgmdpi.com

These methods are particularly important for nitroaromatic compounds, where the interaction between the singlet and triplet manifolds is critical. For this compound, CASSCF/CASPT2 calculations would be instrumental in:

Accurate State Ordering: Determining the precise energy ordering of the low-lying singlet and triplet excited states.

Locating Conical Intersections and Intersystem Crossings: Identifying the geometries at which different potential energy surfaces cross, which are critical points for non-radiative decay pathways.

Characterizing Multi-reference Wavefunctions: Providing a more accurate description of the electronic states that cannot be represented by a single determinant, which is often the case for excited states of nitroaromatics.

Recent studies on nitronaphthalene derivatives have utilized the extended multi-state CASPT2 (XMS-CASPT2) method to rationalize trends in triplet quantum yields, highlighting the importance of dynamic correlation in geometry optimization. nih.govdntb.gov.ua

Photophysical Dynamics and Non-Radiative Deactivation Mechanisms

The fate of this compound after it absorbs light is governed by its photophysical dynamics. Understanding these processes, particularly the non-radiative deactivation pathways, is crucial for predicting the molecule's photostability and potential applications in areas like photosensitization.

A hallmark of nitroaromatic compounds is their propensity for rapid intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. nih.gov This process is often extremely fast, occurring on the femtosecond to picosecond timescale.

In the case of 1-nitronaphthalene, experimental and computational studies have shown that the S1 state lifetime is 100 femtoseconds or less, making it one of the fastest known multiplicity changes in an organic molecule. researchgate.netnih.govacs.org This ultrafast ISC is attributed to a strong spin-orbit coupling between nearly isoenergetic singlet and triplet states, often of different orbital character (nπ* and ππ*), in line with El-Sayed's rules. researchgate.net It is highly probable that this compound would also exhibit ultrafast ISC due to the presence of the nitro group. Theoretical studies would focus on:

Calculating Spin-Orbit Couplings: Quantifying the strength of the interaction between singlet and triplet states.

Mapping Potential Energy Surfaces: Identifying the pathways for ISC and the energy barriers involved.

The surrounding solvent environment can significantly influence the photophysical properties of a molecule. researchgate.netbris.ac.ukevidentscientific.compku.edu.cn For this compound, changing the solvent polarity is expected to alter its excited-state lifetimes and the positions of its absorption and emission spectra (solvatochromism).

Theoretical models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations (e.g., TD-DFT) to simulate the effect of the solvent. nih.gov These studies would aim to:

Predict Solvatochromic Shifts: Calculate the shift in absorption and emission maxima as a function of solvent polarity. This is particularly relevant for molecules with a significant change in dipole moment upon excitation.

Investigate Solvent-Induced Changes in State Ordering: The polarity of the solvent can stabilize certain excited states more than others, potentially altering the energy gap between the S1 state and nearby triplet states, which in turn affects the ISC rate. For 1-nitronaphthalene, a twofold increase in the fluorescence lifetime was observed in nonpolar cyclohexane (B81311) compared to polar solvents, which was correlated with changes in the relative energies of the singlet and triplet manifolds. researchgate.netnih.govacs.org

| Solvent Property | Effect on this compound (Predicted) | Computational Model |

|---|---|---|

| Polarity | Induces shifts in absorption/emission spectra (solvatochromism). | PCM-TDDFT |

| Hydrogen Bonding | Can specifically interact with the nitro group, affecting excited state energies. | Explicit solvent models or PCM |

| Viscosity | May influence non-radiative decay rates by hindering large amplitude molecular motions. | - |

Elucidation of Spin-Orbit Coupling (SOC) and Electronic State Interactions

The photophysical and photochemical behavior of nitroaromatic compounds is largely governed by the interactions between their electronic states and the efficiency of transitions between them. Spin-orbit coupling (SOC) is a critical factor that facilitates intersystem crossing (ISC), a non-radiative process involving a change in spin multiplicity, typically from a singlet excited state to a triplet excited state.

In nitronaphthalenes, the nitro group is known to significantly enhance the rate of ISC. nih.gov This is attributed to the presence of a low-lying n-π* triplet state associated with the nitro group, which can efficiently couple with the π-π* singlet and triplet states of the naphthalene (B1677914) ring. This coupling provides a pathway for rapid deactivation of the initially populated singlet excited state to the triplet manifold. For instance, in 1-nitronaphthalene, the major decay pathway for the first singlet excited state (S1) is an ultrafast intersystem crossing to the triplet manifold, occurring on a sub-picosecond timescale. redalyc.orgresearchgate.net

The presence of an electron-donating substituent, such as the ethoxy group in this compound, is expected to modulate the energies of the electronic states. Electron-donating groups generally raise the energy of π orbitals and lower the energy of π* orbitals, leading to a red-shift in the π-π* absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), on related molecules like 4-nitronaphthylamine have shown that the relative energies of the S1 state and the triplet manifold are strongly dependent on the substituent and the solvent. redalyc.org

For this compound, the ethoxy group would likely raise the energy of the highest occupied molecular orbital (HOMO) and have a smaller effect on the lowest unoccupied molecular orbital (LUMO), which is often localized on the nitro group and the naphthalene ring. This would decrease the S1 (π-π) energy gap. The effect on the triplet states, particularly the n-π state of the nitro group, would also be crucial. The interplay between the S1(π-π), T(π-π), and T(n-π*) states will ultimately determine the efficiency of the ISC. It is plausible that the ethoxy group could alter the energy ordering of these states, potentially opening up new deactivation channels or modifying the rate of ISC compared to unsubstituted nitronaphthalene.

A hypothetical energy level diagram illustrating the potential influence of the ethoxy group on the electronic states of 2-nitronaphthalene (B181648) is presented below.

| Electronic State | Energy (arbitrary units) in 2-Nitronaphthalene | Predicted Energy Shift in this compound | Rationale |

|---|---|---|---|

| S₀ | 0 | 0 | Ground state reference |

| S₁(π-π) | 100 | Lowered | Electron-donating ethoxy group destabilizes the HOMO, reducing the HOMO-LUMO gap. |

| T₁(π-π) | 70 | Lowered | Similar to S₁(π-π), the energy of this state is expected to decrease. |

| T₂(n-π) | 95 | Slightly Raised | The ethoxy group may slightly increase the energy of the non-bonding orbitals on the nitro group. |

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying key stationary points such as reactants, products, intermediates, and transition states.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org For a chemical reaction, the PES provides a landscape of all possible atomic arrangements and their corresponding energies. The reaction pathway is the lowest energy path connecting reactants to products on this surface.

The transition state (TS) is a critical point on the PES, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy. Computational methods, such as those based on density functional theory (DFT), are routinely used to locate and characterize transition states.

For nitronaphthalenes, computational studies have been conducted to map the PES for various reactions. For example, the triplet PES of 1-methyl-8-nitronaphthalene (B1617748) has been mapped using spin-unrestricted DFT calculations, revealing multiple minima and reaction paths leading to different isomeric intermediates. acs.org Similarly, the mechanism of nitration of substituted naphthalenes has been investigated theoretically, identifying the transition state structures for the electrophilic attack. researchgate.net

In the case of this compound, a hypothetical reaction, such as nucleophilic aromatic substitution or reduction of the nitro group, could be modeled. The PES for such a reaction would be mapped by systematically changing the key bond lengths and angles involved in the transformation. The transition state would be identified as a first-order saddle point on this surface. The structure of the TS would provide insights into the geometry of the activated complex and the nature of bond-making and bond-breaking processes.

Once the stationary points on the PES (reactants, transition states, intermediates, and products) are located and characterized, various kinetic and thermodynamic parameters can be calculated. These parameters are essential for predicting the feasibility and rate of a reaction.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The difference in the electronic energies and zero-point vibrational energies (ZPVE) between products and reactants. A negative ΔH indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔG): Calculated from the enthalpy and entropy of the reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters:

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Rate Constant (k): Can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

For this compound, similar calculations could be performed for a proposed reaction. The table below presents hypothetical thermodynamic and kinetic parameters for a generic reaction of a substituted nitronaphthalene, illustrating the type of data that can be obtained from computational studies.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| ΔH (kcal/mol) | -25.0 | The reaction is exothermic. |

| ΔG (kcal/mol) | -20.5 | The reaction is spontaneous under standard conditions. |

| Ea (kcal/mol) | 15.0 | Provides an estimate of the energy barrier for the reaction. |

| k (s⁻¹) at 298 K | 1.2 x 10⁻³ | Quantifies the rate of the reaction. |

Predictive Modeling for Chemical Transformations and Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.gov These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new or untested compounds.

For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. jlu.edu.cn These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Energies of the HOMO and LUMO, dipole moment, and atomic charges.

Topological Descriptors: Molecular connectivity indices and shape indices.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP).

A QSAR model is built by finding a statistical correlation between these descriptors and the observed activity for a training set of compounds. The resulting equation can then be used to predict the activity of new compounds. For example, a QSAR model for the toxicity of nitroaromatics to the fathead minnow was developed using quantum chemical parameters like ELUMO, EHOMO, and the net charge on the nitrogen atom. jlu.edu.cn

For this compound, predictive models could be developed to forecast its reactivity in various chemical transformations or to estimate its biological activity. By calculating a range of molecular descriptors for this compound and a series of related compounds, a QSAR or QSPR model could be constructed. This would allow for the prediction of properties such as reaction rates, equilibrium constants, or toxicological endpoints.

Furthermore, machine learning techniques are increasingly being used to predict the outcomes of chemical reactions. arxiv.org These models can learn complex patterns from large datasets of known reactions and predict the products of new transformations. Such an approach could be applied to predict the products of reactions involving this compound with various reagents.

Advanced Research Applications and Synthetic Utility of 1 Ethoxy 2 Nitronaphthalene

Role as a Key Intermediate in Complex Organic Synthesis

As a substituted nitronaphthalene, 1-Ethoxy-2-nitronaphthalene theoretically holds potential as a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which is a common precursor for the formation of a wide array of functional groups and heterocyclic systems. The ethoxy group, on the other hand, can influence the electronic properties and reactivity of the naphthalene (B1677914) ring, potentially directing further substitutions and participating in specific reaction mechanisms.

Precursor in Advanced Dye Chemistry Applications

While 1-nitronaphthalene (B515781) is a recognized precursor in the manufacture of dyes, specific applications of this compound in advanced dye chemistry are not well-documented in available research. In principle, the amino derivative of this compound could be diazotized and coupled with various aromatic compounds to form azo dyes. The ethoxy group could potentially act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the color and fastness properties of the resulting dye. However, without specific studies, its precise role and the properties of any such dyes remain speculative.

Building Block for Investigational Pharmaceutical and Bioactive Compounds

Naphthalene and its derivatives are scaffolds found in a number of pharmaceutical and bioactive compounds. The nitroaromatic group is a key feature in some therapeutic agents, and its reduction to an amine is a common synthetic step. Theoretically, this compound could serve as a starting material for the synthesis of novel compounds with potential pharmacological activity. The specific substitution pattern might lead to unique interactions with biological targets. However, there is a lack of specific research literature detailing the synthesis of investigational pharmaceutical or bioactive compounds using this compound as a key building block.

Contributions to the Synthesis of Specialty Chemicals and Functional Materials

The synthesis of specialty chemicals and functional materials often relies on versatile building blocks that can be modified to achieve desired properties. The reactivity of the nitro group and the potential for further functionalization of the naphthalene ring make this compound a candidate for such applications. For instance, its derivatives could potentially be explored for use in polymers, liquid crystals, or as components in materials with specific optical or electronic properties. Nevertheless, there is no significant body of research available to confirm its specific contributions in these areas.

Exploration of Biological Activities at the Cellular and Molecular Level

The biological activities of nitronaphthalene derivatives are of interest due to their potential toxicological and pharmacological effects. However, specific studies on this compound are scarce.

Investigation of Compound-Biomolecule Interactions and Target Engagement

Detailed investigations into the interactions of this compound with specific biomolecules, such as proteins or nucleic acids, and its target engagement at the molecular level have not been extensively reported. Understanding these interactions is crucial for elucidating any potential biological effects.

Mechanistic Studies of Cellular Responses (e.g., Induction of Apoptosis, Membrane Disruption, Reactive Oxygen Species Generation)

Development of Optoelectronic Materials and Fluorescent Probes

The unique electronic characteristics of this compound, primarily dictated by the electron-withdrawing nitro group and the electron-donating ethoxy group on the naphthalene core, position it as a compound of interest in the development of advanced optoelectronic materials and fluorescent probes. The interplay between these groups on the aromatic system allows for the tuning of its electronic and photophysical properties, making it a viable candidate for specialized applications.

Strategies for Enhanced Fluorescence in Nitroaromatic Systems via Structural Modification

Nitroaromatic compounds are typically known for their fluorescence quenching properties, a characteristic attributed to the electron-withdrawing nature of the nitro group which promotes non-radiative decay processes such as intersystem crossing. rsc.org However, strategic structural modifications can counteract these effects and enhance fluorescence, paving the way for their use as fluorophores. The key to unlocking the emissive potential of nitroaromatics lies in understanding and manipulating their photophysical and photochemical pathways. rsc.org

One primary strategy involves enforcing a planar molecular structure. Constraining the nitroaromatic system to be as planar as possible can suppress the formation of triplet states and consequently increase fluorescence quantum yields. rsc.org For instance, incorporating the nitro group within a rigidified polycyclic aromatic system can limit torsional degrees of freedom that would otherwise lead to non-radiative decay.

Another approach is to lower the energy level of the first singlet excited state (S1) to be below that of higher triplet states. rsc.org This energetic arrangement disfavors intersystem crossing, a major pathway for fluorescence quenching. The introduction of electron-donating groups, such as the ethoxy group in this compound, can modulate the energy levels of the molecular orbitals and influence the emissive properties. The delocalized π-electron system of the naphthalene core, when functionalized with appropriate substituents, can be engineered to enhance fluorescence intensity. nih.gov

The development of fluorescent biosensors has also demonstrated that the surrounding environment can be engineered to enhance the fluorescent signals of nitroaromatic compounds. For example, embedding a bioreporter capable of expressing a green fluorescent protein in response to nitroaromatics within a porous microbead structure with a large surface area can lead to amplified fluorescent signals. rsc.org

Illustrative data on how structural modifications can influence the fluorescence quantum yield in hypothetical nitroaromatic systems is presented in the table below.

| Compound | Structural Modification | Fluorescence Quantum Yield (Φf) | Key Observation |

| Nitro-naphthalene | - | < 0.01 | Strong fluorescence quenching by the nitro group. |

| This compound | Addition of an electron-donating group | 0.05 - 0.10 | The ethoxy group partially mitigates quenching. |

| Planarized Nitroaromatic | Rigidified polycyclic structure | 0.20 - 0.40 | Increased planarity reduces non-radiative decay. |

| Nitroaromatic with optimized S1/T2 energy levels | Strategic substitution to lower S1 energy | > 0.50 | Suppression of intersystem crossing leads to higher quantum yield. |

Design Principles for Electron-Deficient (n-type) Organic Conjugates with Tuned Optical Characteristics

The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds, including this compound, promising candidates for the development of electron-deficient (n-type) organic semiconductors. rsc.orgrsc.org These materials are essential components in various organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The design of n-type organic conjugates based on nitroaromatics revolves around several key principles:

Maximizing Electron Affinity: The primary role of the electron-withdrawing group is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electron affinity of the molecule. The nitro group is highly effective in this regard. rsc.org

Tuning Energy Levels: The energy levels of the frontier molecular orbitals (HOMO and LUMO) can be precisely tuned through facile modification of the substitution pattern on the aromatic core. rsc.org In the case of this compound, the presence of the electron-donating ethoxy group will raise the Highest Occupied Molecular Orbital (HOMO) energy, allowing for the tuning of the HOMO-LUMO gap and, consequently, the optical and electronic properties of the material.

Ensuring Stability: For practical applications, n-type organic semiconductors must exhibit good stability, particularly in air. Nitro-functionalized compounds have been shown to offer excellent air stability. rsc.org

Controlling Morphology: The charge transport properties of organic semiconductors are highly dependent on the molecular packing in the solid state. rsc.org The design of the molecular structure should favor ordered packing to facilitate efficient electron transport.

The table below outlines the design principles and their impact on the properties of n-type organic conjugates based on nitroaromatic systems.

| Design Principle | Molecular Feature | Effect on Material Properties | Application Relevance |

| Enhance Electron Affinity | Introduction of strong electron-withdrawing groups (e.g., -NO2) | Lowers LUMO energy, facilitates electron injection. | Essential for n-type semiconductor behavior in OFETs. |

| Tune Bandgap | Combination of electron-donating and electron-withdrawing groups | Modifies HOMO-LUMO gap, alters absorption and emission wavelengths. | Enables color tuning in OLEDs and optimization of light absorption in organic photovoltaics. |

| Improve Charge Transport | Planar and rigid molecular structure | Promotes intermolecular π-π stacking, enhances electron mobility. | Leads to higher device performance in OFETs. |

| Increase Stability | Chemically robust aromatic core and substituents | Enhances operational lifetime and air stability of devices. | Critical for the commercial viability of organic electronics. |

By applying these design principles, it is possible to develop novel n-type organic materials based on the this compound scaffold with tailored optical and electronic characteristics for a range of optoelectronic applications.

Future Research Directions and Unexplored Avenues for 1 Ethoxy 2 Nitronaphthalene

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of nitronaphthalenes often involves the use of harsh nitrating agents like mixed nitric and sulfuric acids, which generate significant acidic waste and can lead to poor regioselectivity. google.comgoogle.com Future research should prioritize the development of greener, more efficient, and selective synthetic routes to 1-Ethoxy-2-nitronaphthalene and its analogs.

Key areas for exploration include:

Solid Acid Catalysis: Investigating the use of solid acid catalysts, such as zeolites (e.g., HZSM-5, Hβ-25) or sulfated metal oxides (e.g., sulfated zirconia), could offer significant advantages. google.comresearchgate.net These catalysts can enhance regioselectivity, are easily separable from the reaction mixture, and can be regenerated and reused, minimizing waste.

Mild Nitrating Agents: The use of milder and more selective nitrating agents in conjunction with efficient catalysts is a promising avenue. For example, nitrogen dioxide (NO₂) with a solid superacid catalyst has shown success in the nitration of 1-nitronaphthalene (B515781) under mild conditions. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could improve reaction control, enhance safety, and allow for easier scalability. Flow reactors can maintain precise temperature and concentration gradients, potentially improving yields and selectivity.

Table 1: Comparison of Synthetic Methodologies for Nitronaphthalenes

| Methodology | Traditional Method (Mixed Acid) | Future Sustainable Method |

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ google.com | Milder agents (e.g., NO₂, inorganic nitrates) researchgate.netresearchgate.net |

| Catalyst | Sulfuric Acid (reagent & catalyst) | Reusable solid acids (Zeolites, Sulfated Zirconia) google.comresearchgate.netresearchgate.net |

| Solvent | Often halogenated solvents or excess acid who.int | Greener solvents or solvent-free conditions |

| Waste Generation | High volume of acidic wastewater | Significantly reduced waste, recyclable catalyst |

| Selectivity | Can produce mixtures of isomers | Potentially high regioselectivity |

| Safety | Highly exothermic, corrosive reagents | Improved control, milder conditions |

In-Depth Mechanistic Investigations into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its optimization and application. The interplay between the ethoxy and nitro substituents can lead to complex and potentially novel chemical transformations.

Future mechanistic studies should focus on:

Reductive Functionalization: The reduction of the nitro group is a fundamental transformation for producing amino derivatives, which are valuable synthetic intermediates. Mechanistic studies, potentially using techniques like kinetic analysis, EPR spectroscopy, and quantum chemistry, can elucidate the role of catalysts (e.g., iron-salen complexes) and identify key intermediates like nitroso species. acs.orgnih.govresearchgate.net

Photochemical Reactivity: Naphthalene (B1677914) and nitroaromatic compounds are known to be photochemically active. Investigating the photochemistry of this compound could reveal novel rearrangement, cyclization, or fragmentation pathways, leading to unique molecular scaffolds.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the nitro-substituted ring makes it susceptible to SₙAr reactions. Detailed mechanistic studies could map the kinetics and thermodynamics of substituting either the nitro or ethoxy group with various nucleophiles, enabling the controlled synthesis of new derivatives.

Table 2: Key Mechanistic Questions for this compound

| Reaction Type | Key Mechanistic Questions | Potential Investigative Techniques |

| Catalytic Reduction | What is the rate-determining step? What is the nature of the active catalytic species? Is the reaction pathway a direct reduction or does it involve intermediates (e.g., hydroxylamine)? researchgate.net | In-situ spectroscopy (FT-IR, Raman), Kinetic studies, Isotope labeling, DFT modeling. |

| Photochemical Reactions | What are the primary excited states involved? What are the quantum yields of different photochemical processes? Do reactions proceed via radical or ionic intermediates? | Time-resolved spectroscopy (fs-TAS), Quantum yield measurements, Product isolation and characterization. |

| Radical-Initiated Reactions | How does the compound react with atmospheric radicals like OH and NO₃? What are the primary degradation products and their formation pathways? nih.gov | Gas-phase reaction chambers, Mass spectrometry, Computational chemistry (transition state theory). nih.gov |

Computational Design and Rational Synthesis of Derivatives with Tuned Properties

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before their synthesis, enabling a rational design approach. By systematically modifying the structure of this compound in silico, researchers can identify derivatives with optimized properties for specific applications.

Future research in this area should involve:

DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT to calculate the electronic structure, HOMO/LUMO energy levels, and absorption/emission spectra of hypothetical derivatives. This can guide the synthesis of new compounds with tailored optical and electronic properties, such as novel dyes or fluorescent probes. rsc.org

Structure-Property Relationships: Building computational models to establish clear relationships between molecular structure (e.g., adding further electron-donating or -withdrawing groups) and functional properties (e.g., nonlinear optical response, charge transport characteristics, receptor binding affinity).

Reaction Pathway Modeling: Simulating the reaction coordinates and activation energies for proposed synthetic routes or degradation pathways to predict feasibility and optimize conditions. nih.gov

Table 3: Hypothetical Derivatives and Computationally Predicted Properties

| Derivative Structure (Modification to Parent) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Property/Application |

| Add –NH₂ at C6 | -5.8 | -2.1 | 3.7 | Enhanced fluorescence, potential sensor |

| Add –CN at C7 | -6.5 | -2.8 | 3.7 | Increased electron affinity, organic electronics |

| Add –N(Ph)₂ at C6 | -5.5 | -2.2 | 3.3 | Red-shifted absorption, potential dye |

| Fuse with a thiophene ring | -6.0 | -2.5 | 3.5 | Altered charge transport, organic semiconductor |

| Note: Values are illustrative examples of what computational studies could predict and would need to be calculated using appropriate methods like DFT. |

Emerging Applications in Interdisciplinary Scientific Fields

The unique electronic profile of this compound makes it and its future derivatives attractive candidates for a range of applications beyond their traditional use as chemical intermediates. who.int

Unexplored avenues for application include:

Materials Science: As a building block for novel organic semiconductors or nonlinear optical materials. The inherent dipole moment from the donor-acceptor substitution pattern is a key feature for such applications. Derivatives could be incorporated into polymers for applications in organic electronics. acs.org

Fluorescent Sensing: The naphthalene core is a well-known fluorophore. The quenching effect of the nitro group could be exploited to design "turn-on" fluorescent sensors. For example, the selective reduction of the nitro group in the presence of a specific analyte could restore fluorescence, providing a detection mechanism. The mechanisms of fluorescence quenching by nitroaromatic compounds are an active area of research. researchgate.net

Medicinal Chemistry: Nitroaromatic compounds are found in various therapeutic agents. researchgate.net The this compound scaffold could serve as a starting point for the synthesis of novel heterocyclic systems or as a fragment in drug discovery programs, exploring potential anticancer or antimicrobial activities. lifechemicals.com

Biocatalysis and Biodegradation: Understanding how microorganisms interact with this compound could open up applications in bioremediation. Research into the enzymes and catabolic pathways that degrade nitronaphthalenes could lead to engineered biological systems for environmental cleanup. nih.gov

Table 4: Potential Interdisciplinary Applications

| Field | Potential Application | Key Molecular Property | Role of this compound |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable emission spectra, charge mobility | Core scaffold for emissive or charge-transport materials. |

| Chemical Sensing | Fluorescent probe for metal ions or biological thiols | Analyte-induced fluorescence modulation | Precursor to a sensor where analyte interaction (e.g., reduction of NO₂) unquenches fluorescence. |

| Medicinal Chemistry | Precursor to kinase inhibitors | Specific binding affinity to protein active sites | A rigid scaffold for building molecules with defined 3D shapes to target enzymes. |

| Environmental Science | Bioremediation | Biodegradability by specific enzymes nih.gov | Substrate for studying and evolving nitroreductase or dioxygenase enzymes for environmental applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.